molecular formula C15H21BO3 B1602456 2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 937591-99-6

2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1602456
M. Wt: 260.14 g/mol
InChI Key: KPZLZRFLKYIMPY-UHFFFAOYSA-N
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Description

The compound “2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester derivative of a chroman compound . Chroman is a chemical compound consisting of a benzene ring fused to a heterocyclic pyran ring . Boronic esters are commonly used in organic synthesis due to their ability to react with various compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. Without specific data, it’s difficult to provide an accurate analysis .

Scientific Research Applications

  • Pharmaceutical Research

    • Application : Chromenes, which is the core structure of the compound you mentioned, have been used in the discovery of potent leads for the treatment of life-threatening diseases .
    • Methods : Researchers discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs that exhibited unusual activities by multiple mechanisms .
    • Results : The molecules containing 2H/4H-chromene scaffold exhibit noteworthy potency, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antidiabetic activities, antituberculosis, and inhibitory activity against monoamine oxidase (MAO) .
  • Inhibition of Acyl-CoA:Cholesterol Acyltransferase

    • Application : Novel N-(4-oxochroman-8-yl)amide derivatives were synthesized and tested for their ability to inhibit rabbit small intestinal ACAT (acyl-CoA:cholesterol acyltransferase) .
    • Methods : The compounds were tested in vitro for their ability to inhibit ACAT and in vivo to lower serum total cholesterol in cholesterol-fed rats .
    • Results : The specific results or outcomes of these experiments are not provided in the source .
  • Synthesis of Thiazole Derivatives

    • Application : The compound “4-Bromo-2-(chroman-8-yl)thiazole” is a related compound that might be used in the synthesis of other chemical compounds .
    • Methods : The specific methods of synthesis are not provided in the source .
    • Results : The specific results or outcomes of these experiments are not provided in the source .
  • Coumarin-Metal Complexes

    • Application : Coumarin-metal complexes, which could potentially include derivatives of the compound you mentioned, have been found to display promising antioxidant, antitumor, or antibacterial activities .
    • Methods : The methods involve the incorporation of metals such as cobalt, copper, zinc, silver, platinum, palladium, or iridium, into coumarin-based ligands .
    • Results : The specific results or outcomes of these experiments are not provided in the source .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promising properties in a certain type of chemical reaction, future research might focus on optimizing this reaction or exploring similar reactions .

properties

IUPAC Name

2-(3,4-dihydro-2H-chromen-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-9-5-7-11-8-6-10-17-13(11)12/h5,7,9H,6,8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZLZRFLKYIMPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587824
Record name 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

937591-99-6
Record name 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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